ML604440
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML604440 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity (≥98.0%) and is available in various quantities for research purposes .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. The compound is typically produced in specialized laboratories under controlled conditions to ensure its high purity and efficacy. The production process involves the use of advanced chemical synthesis techniques and rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: ML604440 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound is stable under standard laboratory conditions and does not readily undergo oxidation or reduction reactions .
Common Reagents and Conditions: The synthesis and reactions involving this compound typically use reagents such as dimethyl sulfoxide (DMSO) for solubilization and various organic solvents for purification. The compound is soluble in DMSO at a concentration of 100 milligrams per milliliter .
Major Products Formed: The major products formed from reactions involving this compound are typically derivatives with modified functional groups. These derivatives are used to study the compound’s biological activity and potential therapeutic applications .
Scientific Research Applications
ML604440 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of the proteasome subunit beta 1i (LMP2) and its effects on protein degradation pathways
Biology: Employed in research on autoimmune diseases, where it helps to elucidate the role of the proteasome in immune cell function and inflammation
Medicine: Investigated for its potential therapeutic applications in treating autoimmune diseases such as experimental colitis and experimental autoimmune encephalomyelitis
Industry: Utilized in the development of new therapeutic agents targeting the proteasome for the treatment of various diseases
Mechanism of Action
ML604440 exerts its effects by specifically inhibiting the proteasome subunit beta 1i (LMP2). This inhibition disrupts the normal function of the proteasome, leading to the accumulation of misfolded proteins and the modulation of immune responses . The compound has been shown to have no significant effect on the surface expression of major histocompatibility complex class I molecules or the secretion of interleukin-6 . Additionally, this compound does not significantly affect the differentiation of naive T helper cells into T helper 17 cells .
Comparison with Similar Compounds
ML604440 is unique in its specific inhibition of the proteasome subunit beta 1i (LMP2). Similar compounds include:
Properties
IUPAC Name |
[(1R)-3-methyl-1-[[2-methyl-2-[[2-(trifluoromethyl)benzoyl]amino]propanoyl]amino]butyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BF3N2O4/c1-10(2)9-13(18(26)27)22-15(25)16(3,4)23-14(24)11-7-5-6-8-12(11)17(19,20)21/h5-8,10,13,26-27H,9H2,1-4H3,(H,22,25)(H,23,24)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZZVDHGNHGNAI-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(C)(C)NC(=O)C1=CC=CC=C1C(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)C1=CC=CC=C1C(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BF3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.